4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine
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Overview
Description
4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a benzofuran moiety, and a thiomorpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the benzofuran moiety: This involves cyclization of a phenol derivative with an appropriate aldehyde or ketone.
Introduction of the sulfonyl group: This step typically involves sulfonylation of the benzofuran derivative using a sulfonyl chloride.
Formation of the thiomorpholine ring: This can be achieved by reacting the sulfonylated benzofuran with a suitable thiomorpholine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives or desulfonylated products.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s functional groups may impart unique properties to materials, making it useful in the development of advanced materials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine
- **4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)piperidine
Uniqueness
The presence of the thiomorpholine ring in 4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine distinguishes it from similar compounds. This ring can impart unique chemical and biological properties, such as increased stability or specific binding interactions, making the compound particularly valuable for certain applications.
Properties
Molecular Formula |
C21H18ClN3O4S2 |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-(3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-13-16-12-14(31(26,27)25-8-10-30-11-9-25)6-7-18(16)28-19(13)21-23-20(24-29-21)15-4-2-3-5-17(15)22/h2-7,12H,8-11H2,1H3 |
InChI Key |
PYDSHYCQORHOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C4=NC(=NO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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